Cas no 181114-67-0 (2-N-Benzyl-2-N-methylpyridine-2,5-diamine)

2-N-Benzyl-2-N-methylpyridine-2,5-diamine 化学的及び物理的性質
名前と識別子
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- N2-Benzyl-N2-methylpyridine-2,5-diamine
- 2-N-benzyl-2-N-methylpyridine-2,5-diamine
- N2-Benzyl-N2-methyl-2,5-pyridinediamine
- 2-N-Benzyl-2-N-methylpyridine-2,5-diamine
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- MDL: MFCD09812641
- インチ: 1S/C13H15N3/c1-16(10-11-5-3-2-4-6-11)13-8-7-12(14)9-15-13/h2-9H,10,14H2,1H3
- InChIKey: UNGGFHOYAUJICW-UHFFFAOYSA-N
- ほほえんだ: N(C)(C1C=CC(=CN=1)N)CC1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 201
- トポロジー分子極性表面積: 42.2
2-N-Benzyl-2-N-methylpyridine-2,5-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-89157-1.0g |
N2-benzyl-N2-methylpyridine-2,5-diamine |
181114-67-0 | 1.0g |
$727.0 | 2023-02-11 | ||
Chemenu | CM307465-5g |
N2-Benzyl-N2-methylpyridine-2,5-diamine |
181114-67-0 | 95% | 5g |
$495 | 2022-06-12 | |
Enamine | EN300-89157-0.5g |
N2-benzyl-N2-methylpyridine-2,5-diamine |
181114-67-0 | 0.5g |
$397.0 | 2023-09-01 | ||
Enamine | EN300-89157-2.5g |
N2-benzyl-N2-methylpyridine-2,5-diamine |
181114-67-0 | 2.5g |
$810.0 | 2023-09-01 | ||
Enamine | EN300-89157-0.05g |
N2-benzyl-N2-methylpyridine-2,5-diamine |
181114-67-0 | 0.05g |
$348.0 | 2023-09-01 | ||
Enamine | EN300-89157-10g |
N2-benzyl-N2-methylpyridine-2,5-diamine |
181114-67-0 | 10g |
$1778.0 | 2023-09-01 | ||
Enamine | EN300-89157-1g |
N2-benzyl-N2-methylpyridine-2,5-diamine |
181114-67-0 | 1g |
$414.0 | 2023-09-01 | ||
Chemenu | CM307465-1g |
N2-Benzyl-N2-methylpyridine-2,5-diamine |
181114-67-0 | 95% | 1g |
$165 | 2022-06-12 | |
Enamine | EN300-89157-10.0g |
N2-benzyl-N2-methylpyridine-2,5-diamine |
181114-67-0 | 10.0g |
$3130.0 | 2023-02-11 | ||
Enamine | EN300-89157-0.1g |
N2-benzyl-N2-methylpyridine-2,5-diamine |
181114-67-0 | 0.1g |
$364.0 | 2023-09-01 |
2-N-Benzyl-2-N-methylpyridine-2,5-diamine 関連文献
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
2-N-Benzyl-2-N-methylpyridine-2,5-diamineに関する追加情報
Recent Advances in the Study of 2-N-Benzyl-2-N-methylpyridine-2,5-diamine (CAS: 181114-67-0)
The compound 2-N-Benzyl-2-N-methylpyridine-2,5-diamine (CAS: 181114-67-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridine-diamine scaffold, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and antimicrobial agents. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities in preclinical models.
One of the key areas of research has been the role of 2-N-Benzyl-2-N-methylpyridine-2,5-diamine in modulating kinase signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition against certain tyrosine kinases, which are often implicated in cancer progression. The study utilized a combination of in vitro assays and molecular docking simulations to identify the binding interactions between the compound and its kinase targets. The results indicated a high affinity for specific kinase domains, suggesting its potential as a lead compound for further drug development.
In addition to its kinase inhibitory properties, recent investigations have explored the antimicrobial efficacy of 2-N-Benzyl-2-N-methylpyridine-2,5-diamine. A study conducted by researchers at the University of Cambridge and published in Antimicrobial Agents and Chemotherapy reported that the compound exhibits broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential enzymatic processes.
The synthetic accessibility of 2-N-Benzyl-2-N-methylpyridine-2,5-diamine has also been a focus of recent research. A 2024 paper in Organic Letters detailed a novel, high-yield synthetic route that employs a palladium-catalyzed cross-coupling reaction, significantly improving the efficiency of its production. This advancement is expected to facilitate further pharmacological studies and scale-up efforts, making the compound more accessible for clinical evaluation.
Despite these promising findings, challenges remain in the development of 2-N-Benzyl-2-N-methylpyridine-2,5-diamine as a therapeutic agent. Issues such as pharmacokinetic properties, potential off-target effects, and formulation stability need to be addressed in future studies. However, the compound's versatile biological activities and improved synthetic routes position it as a compelling candidate for continued investigation in the fields of oncology and infectious disease.
In conclusion, recent research on 2-N-Benzyl-2-N-methylpyridine-2,5-diamine (CAS: 181114-67-0) highlights its multifaceted potential in drug discovery. Its kinase inhibitory and antimicrobial properties, coupled with advancements in synthetic chemistry, underscore its value as a promising scaffold for the development of new therapeutics. Further studies are warranted to fully exploit its therapeutic potential and overcome existing challenges.
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